molecular formula C12H8F3NO B1391379 2-Phenoxy-6-(trifluoromethyl)pyridine CAS No. 1209243-38-8

2-Phenoxy-6-(trifluoromethyl)pyridine

Cat. No. B1391379
M. Wt: 239.19 g/mol
InChI Key: QNNCUDJEYJWRQB-UHFFFAOYSA-N
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Description

“2-Phenoxy-6-(trifluoromethyl)pyridine” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used in the protection of crops from pests .


Synthesis Analysis

The synthesis of “2-Phenoxy-6-(trifluoromethyl)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Phenoxy-6-(trifluoromethyl)pyridine” is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of “2-Phenoxy-6-(trifluoromethyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Malaria Treatment and Prevention

2-Phenoxy-6-(trifluoromethyl)pyridine derivatives have been studied for their potential in treating and preventing malaria. JPC-3210, a compound related to 2-Phenoxy-6-(trifluoromethyl)pyridine, was selected for preclinical development due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, lower in vitro cytotoxicity in mammalian cell lines, longer plasma elimination half-life, and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).

Advanced Material Development

A series of fluorinated pyridine-bridged aromatic poly(ether-imide)s were developed using derivatives of 2-Phenoxy-6-(trifluoromethyl)pyridine. These materials displayed higher solubility in polar solvents, good thermal stability, and outstanding mechanical properties. Such materials are beneficial in various industrial applications due to their enhanced solubility, thermal stability, and mechanical strength (Ma et al., 2010; Wang et al., 2008).

Polymer Chemistry

Polymers containing the pyridine moiety, like those derived from 2-Phenoxy-6-(trifluoromethyl)pyridine, have been synthesized and characterized for various applications. These polymers exhibit excellent thermal stability and solubility, making them suitable for high-performance materials in industries like electronics and aerospace (Zhuo et al., 2014).

Molecular Interaction Studies

The molecule has been used in studies exploring intermolecular interactions, such as hydrogen bonding, within polymer blends. Such studies provide insights into the molecular behavior of materials, influencing their mechanical and physical properties (Zheng & Mi, 2003).

Catalysis

Derivatives of 2-Phenoxy-6-(trifluoromethyl)pyridine have been explored in catalysis, particularly in the direct hydroxylation of benzene with hydrogen peroxide. The involvement of pyridine derivatives in catalytic processes could lead to more efficient and eco-friendly chemical reactions (Leng et al., 2008).

Pharmaceutical Research

The compound has been investigated for potential pharmaceutical applications, although this is not directly related to drug use or dosage. Studies have examined the interaction with DNA and antimicrobial properties, which could lead to novel therapeutic applications (Vural & Kara, 2017; Evecen et al., 2017).

Safety And Hazards

“2-Phenoxy-6-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of “2-Phenoxy-6-(trifluoromethyl)pyridine” involve the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

properties

IUPAC Name

2-phenoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-4-8-11(16-10)17-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNCUDJEYJWRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Rowbottom, G Bain, I Calderon… - Journal of Medicinal …, 2017 - ACS Publications
LOXL2 catalyzes the oxidative deamination of ε-amines of lysine and hydroxylysine residues within collagen and elastin, generating reactive aldehydes (allysine). Condensation with …
Number of citations: 57 pubs.acs.org

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